molecular formula C19H17FN2OS B2538101 3-(4-Ethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine CAS No. 896054-11-8

3-(4-Ethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine

Cat. No.: B2538101
CAS No.: 896054-11-8
M. Wt: 340.42
InChI Key: BDZDOEHDNASQAP-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of an ethoxyphenyl group and a fluorobenzylthio group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative is reacted with 4-ethoxyphenyl and 2-fluorobenzylthio groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridazine ring are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
  • 3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • N-(4-Ethoxyphenyl)-3-(2-fluorobenzyl)tetrahydro-1(2H)-pyrimidinecarbothioamide

Comparison: Compared to these similar compounds, 3-(4-Ethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine stands out due to its unique combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-2-23-16-9-7-14(8-10-16)18-11-12-19(22-21-18)24-13-15-5-3-4-6-17(15)20/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZDOEHDNASQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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